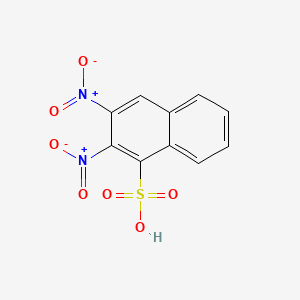
2,3-Dinitronaphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dinitronaphthalene-1-sulfonic acid is an organic compound with the molecular formula C₁₀H₆N₂O₈S. It is a derivative of naphthalene, featuring two nitro groups (-NO₂) and a sulfonic acid group (-SO₃H) attached to the naphthalene ring structure. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinitronaphthalene-1-sulfonic acid typically involves the nitration of naphthalene-1-sulfonic acid. The process requires careful control of reaction conditions, including temperature and the concentration of nitration agents. The reaction is usually carried out in an acidic medium to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors. These reactors are designed to handle high temperatures and pressures, ensuring the efficient conversion of naphthalene-1-sulfonic acid to the dinitro derivative. The process also includes purification steps to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dinitronaphthalene-1-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like iron (Fe) or hydrogen (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be performed using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Production of amines or other reduced derivatives.
Substitution: Introduction of different functional groups, leading to a variety of substituted naphthalene derivatives.
Applications De Recherche Scientifique
2,3-Dinitronaphthalene-1-sulfonic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other naphthalene derivatives and is used in the study of reaction mechanisms.
Biology: The compound is employed in biological assays to investigate cellular processes and enzyme activities.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,3-dinitronaphthalene-1-sulfonic acid exerts its effects depends on the specific application. In biological assays, the compound may interact with cellular targets, such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary, but often include oxidative stress pathways and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
1-Nitronaphthalene
2,3-Dihydroxynaphthalene-1-sulfonic acid
2,4-Dinitronaphthalene-1-sulfonic acid
Propriétés
Numéro CAS |
71873-00-2 |
|---|---|
Formule moléculaire |
C10H6N2O7S |
Poids moléculaire |
298.23 g/mol |
Nom IUPAC |
2,3-dinitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H6N2O7S/c13-11(14)8-5-6-3-1-2-4-7(6)10(20(17,18)19)9(8)12(15)16/h1-5H,(H,17,18,19) |
Clé InChI |
NMMHJWYKFNBEFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















